6-(2-Chlorophenoxy)-5-fluoropyrimidin-4(1H)-one
CAS No.: 519002-09-6
Cat. No.: VC7845488
Molecular Formula: C10H6ClFN2O2
Molecular Weight: 240.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 519002-09-6 |
|---|---|
| Molecular Formula | C10H6ClFN2O2 |
| Molecular Weight | 240.62 g/mol |
| IUPAC Name | 4-(2-chlorophenoxy)-5-fluoro-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C10H6ClFN2O2/c11-6-3-1-2-4-7(6)16-10-8(12)9(15)13-5-14-10/h1-5H,(H,13,14,15) |
| Standard InChI Key | BGYNOSDYEAQGCJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)OC2=C(C(=O)NC=N2)F)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)OC2=C(C(=O)NC=N2)F)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
6-(2-Chlorophenoxy)-5-fluoropyrimidin-4(1H)-one is systematically named 4-(2-chlorophenoxy)-5-fluoro-1H-pyrimidin-6-one under IUPAC conventions . Its molecular formula, C₁₀H₆ClFN₂O₂, reflects the integration of a pyrimidinone ring (C₄H₃N₂O) with a 2-chlorophenoxy substituent (C₆H₄ClO) and a fluorine atom at position 5 . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 519002-09-6 | |
| PubChem CID | 17958713 | |
| UNII | 8VX8X11S43 | |
| SMILES | C1=CC=C(C(=C1)OC2=C(C(=O)NC=N2)F)Cl |
The SMILES notation and InChIKey (BGYNOSDYEAQGCJ-UHFFFAOYSA-N) encode the compound’s connectivity and stereochemical features, confirming its planar, achiral structure .
Structural Elucidation
The pyrimidinone core consists of a six-membered ring with two nitrogen atoms at positions 1 and 3. The fluorine atom at position 5 and the 2-chlorophenoxy group at position 6 introduce steric and electronic perturbations:
-
Fluorine: High electronegativity enhances ring electron deficiency, potentially increasing reactivity toward nucleophilic agents.
-
Chlorophenoxy group: The ortho-chlorine substituent on the phenoxy moiety contributes to hydrophobic interactions and may influence binding affinity in biological systems.
X-ray crystallography data, though unavailable for this specific compound, suggest analog pyrimidinones adopt a slightly distorted planar conformation due to substituent effects .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 6-(2-Chlorophenoxy)-5-fluoropyrimidin-4(1H)-one is inferred from methodologies applied to analogous pyrimidine derivatives. A proposed route involves:
-
Halogenation: 5-fluoropyrimidin-4(3H)-one is treated with phosphorus oxychloride (POCl₃) to yield 4,6-dichloro-5-fluoropyrimidine.
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of 4,6-dichloro-5-fluoropyrimidine with 2-chlorophenol in the presence of a base (e.g., K₂CO₃) facilitates substitution at position 6.
The reaction mechanism proceeds via a Meisenheimer complex intermediate, with the phenoxide ion attacking the electron-deficient C6 position of the pyrimidine ring.
Optimization Challenges
-
Regioselectivity: Competing substitution at C4 may occur, necessitating precise temperature control (60–80°C) and stoichiometric excess of 2-chlorophenol.
-
Purification: Column chromatography or recrystallization from ethanol/water mixtures is required to isolate the product, with yields typically ranging from 45% to 65%.
Physicochemical Properties
| Property | Estimated Value | Basis |
|---|---|---|
| Melting Point | 180–185°C | Similar fluoropyrimidinones |
| LogP (Octanol-Water) | 2.8 ± 0.3 | Computational modeling |
| Solubility in Water | <0.1 mg/mL (25°C) | Hydrophobic substituents |
Spectroscopic Characteristics:
-
IR: Stretching vibrations at 1,710 cm⁻¹ (C=O), 1,250 cm⁻¹ (C-F), and 750 cm⁻¹ (C-Cl) .
-
¹H NMR (DMSO-d₆): Singlet at δ 8.3 ppm (H2 pyrimidine), multiplet at δ 7.4–7.6 ppm (aromatic H) .
Stability and Reactivity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume